molecular formula C15H16N2O2S B11840261 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine CAS No. 62247-31-8

3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine

Cat. No.: B11840261
CAS No.: 62247-31-8
M. Wt: 288.4 g/mol
InChI Key: WOYNBDKKNVLWFL-UHFFFAOYSA-N
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Description

3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine is a chemical compound that features a pyridine ring attached to an azetidine ring, which is further substituted with a 4-methylbenzene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the pyridine and sulfonyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism involves binding to these targets, often through non-covalent interactions, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine
  • 4-Methylbenzenesulfonyl azetidine
  • Pyridine derivatives with sulfonyl groups

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

62247-31-8

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylazetidin-3-yl]pyridine

InChI

InChI=1S/C15H16N2O2S/c1-12-4-6-15(7-5-12)20(18,19)17-10-14(11-17)13-3-2-8-16-9-13/h2-9,14H,10-11H2,1H3

InChI Key

WOYNBDKKNVLWFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=CN=CC=C3

Origin of Product

United States

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